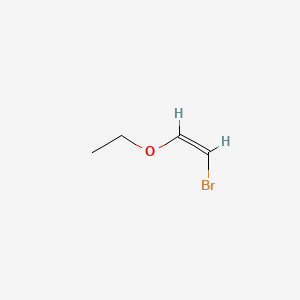

cis-1-Bromo-2-ethoxyethylene

Description

Contextualization within Halogenated Vinylic Ethers

Halogenated vinylic ethers are a class of organic compounds characterized by the presence of a halogen atom and an alkoxy group attached to a vinyl (ethenyl) backbone. wikipedia.orgpressbooks.pub This arrangement of functional groups creates a unique electronic environment within the molecule. The oxygen of the ether group is more electronegative than carbon, while the halogen atom also exerts a significant electron-withdrawing effect. wikipedia.org This electronic interplay influences the reactivity of the double bond and the susceptibility of the carbon-halogen bond to cleavage, making these compounds valuable precursors in organic synthesis. researchgate.netbeilstein-journals.org

The field of halogenated ethers is broad, encompassing a variety of structures with different halogens and alkoxy groups. rsc.orgsinocurechem.com These compounds are often employed as solvents and are pivotal in the synthesis of more complex molecules. wikipedia.orgscbt.com The specific stereochemistry of the double bond, as seen in cis-1-bromo-2-ethoxyethylene, adds another layer of synthetic control, allowing for the creation of specific stereoisomers in subsequent reactions.

Significance as a Synthetic Building Block and Precursor in Organic Synthesis

The primary significance of this compound lies in its role as a versatile two-carbon building block in organic synthesis. It is particularly recognized for its use in the preparation of lithium compounds, which are powerful reagents for forming new carbon-carbon bonds. scbt.comscbt.com

One of the key applications of this compound is in the generation of vinyllithium (B1195746) reagents. Treatment of this compound with a strong base, such as tert-butyllithium (B1211817), results in a lithium-halogen exchange, forming the corresponding cis-2-ethoxyvinyllithium. This organolithium species can then react with a wide range of electrophiles, such as aldehydes, to introduce the ethoxyvinyl group into a target molecule. This methodology has been instrumental in the total synthesis of complex natural products, including bryostatin (B1237437) 1, a potent anti-cancer agent. nih.gov

Furthermore, this compound participates in various coupling reactions. For instance, it can be utilized in hetero-Diels-Alder reactions with α-nitroso alkenes to synthesize 6-ethoxy-6H-1,2-oxazines, which are valuable precursors for further functionalization. researchgate.net The presence of the bromine atom also opens the door to transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. beilstein-journals.org

Historical Development of Research on the Compound

While a detailed historical timeline is not extensively documented in readily available literature, the study of halogenated vinylic ethers, in general, has been a continuous area of investigation in organic chemistry. researchgate.net The synthesis and reactions of such compounds have been explored for their potential to provide stereocontrolled access to a variety of functionalized molecules.

The specific focus on this compound appears to have gained momentum with the increasing demand for sophisticated building blocks in complex total synthesis. The work on the synthesis of bryostatin 1 highlights a significant milestone in demonstrating the practical utility of this reagent on a gram scale. nih.gov The development of efficient synthetic routes to the compound itself, often starting from ethyl vinyl ether, has also been a crucial aspect of its research history. chemicalbook.com

Overview of Key Research Areas

Current and past research involving this compound is primarily concentrated in the following areas:

Total Synthesis of Natural Products: As exemplified by the synthesis of bryostatin 1, the compound serves as a key fragment for introducing specific structural motifs into complex natural products. nih.gov Its ability to act as a masked acetaldehyde (B116499) equivalent after the vinyllithium addition and subsequent hydrolysis is a valuable synthetic strategy.

Development of New Synthetic Methodologies: Researchers continue to explore new reactions and applications for this compound. This includes its use in various cycloaddition reactions, such as the hetero-Diels-Alder reaction, to construct heterocyclic frameworks. researchgate.net

Stereoselective Synthesis: The defined cis stereochemistry of the double bond is a critical feature that is exploited to control the stereochemical outcome of reactions. escholarship.org This is particularly important in the synthesis of chiral molecules where precise spatial arrangement of atoms is essential for biological activity.

Organometallic Chemistry: The generation and reactivity of the corresponding vinyllithium and other organometallic derivatives of this compound remain an active area of investigation. scbt.comscbt.com Understanding the stability and reactivity of these intermediates is key to expanding their synthetic applications.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C4H7BrO | sigmaaldrich.comcymitquimica.comscbt.com |

| Molecular Weight | 151.00 g/mol | sigmaaldrich.comcymitquimica.comscbt.com |

| Appearance | Clear, almost colorless liquid | cymitquimica.com |

| Density | 1.42 g/mL at 20 °C | sigmaaldrich.comchemicalbook.comchembk.comlocalpharmaguide.com |

| Boiling Point | 139-142 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.474 | sigmaaldrich.comchemicalbook.com |

| Flash Point | 48 °C | chembk.com |

| Storage Temperature | -20°C | sigmaaldrich.comchemicalbook.com |

| CAS Number | 23521-49-5 | sigmaaldrich.comscbt.comchemicalbook.com |

| InChI Key | BCFCTTHZFYZOHT-ARJAWSKDSA-N | sigmaaldrich.comuni.lu |

| SMILES String | CCO\C=C/Br | sigmaaldrich.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Key Information | Source(s) |

| ¹³C NMR | Spectra available from Fluka AG, Buchs, Switzerland. | nih.gov |

| GC-MS | NIST Number: 340416; Top Peak m/z: 122; 2nd Highest m/z: 124. | nih.gov |

| IR Spectra | Vapor phase IR spectra available. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-bromo-2-ethoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCTTHZFYZOHT-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310860 | |

| Record name | (1Z)-1-Bromo-2-ethoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23521-49-5 | |

| Record name | (1Z)-1-Bromo-2-ethoxyethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23521-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Bromovinyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1Z)-1-Bromo-2-ethoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-bromovinyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cis 1 Bromo 2 Ethoxyethylene

Established Synthetic Pathways

The most common and well-documented methods for the synthesis of cis-1-bromo-2-ethoxyethylene are centered on the modification of simple, commercially available starting materials. These pathways are favored for their reliability and relatively high yields.

Preparation from Ethyl Vinyl Ether via Bromination and Dehydrobromination

A primary and widely cited method for the preparation of this compound involves a two-step process starting from ethyl vinyl ether. chemicalbook.com The first step is the bromination of the ethyl vinyl ether, which proceeds via an electrophilic addition of bromine across the double bond. This reaction is typically carried out in an inert solvent at low temperatures to prevent side reactions and to control the reactivity of bromine. The addition of bromine to the vinyl ether results in the formation of an unstable intermediate, 1,2-dibromo-1-ethoxyethane (B1607201).

Stereoselective Synthesis for Cis-Configuration Purity

The stereochemical outcome of the dehydrobromination step is of paramount importance for the synthesis of this compound. The cis (or Z) isomer is the thermodynamically less stable isomer compared to the trans (or E) isomer. However, the reaction conditions can be tuned to favor the formation of the cis isomer with high selectivity.

Research has shown that the use of triethylamine (B128534) as the base in the dehydrobromination of 1,2-dibromo-1-ethoxyethane can lead to a high preference for the cis isomer. In one documented procedure, a Z:E selectivity of 20:1 was achieved. cymitquimica.com This high stereoselectivity is attributed to the mechanism of the elimination reaction, which can be influenced by the choice of base and solvent. The steric hindrance of the base and the conformation of the dibromo intermediate play a significant role in determining the stereochemical outcome. The ability to achieve high cis-purity is critical for the utility of this compound in subsequent stereospecific reactions, such as its use in the preparation of lithium compounds. brainly.com

Optimization of Synthetic Procedures

To enhance the efficiency and practicality of the synthesis of this compound, optimization of the reaction conditions and purification techniques is essential.

Control of Reaction Conditions and Reagent Stoichiometry

The control of reaction conditions is a key aspect of optimizing the synthesis of this compound. The bromination step is exothermic and requires careful temperature control to minimize the formation of byproducts. The slow addition of bromine to a cooled solution of ethyl vinyl ether is a standard practice.

The stoichiometry of the reagents is also a critical parameter. The use of a slight excess of the dehydrobrominating agent, such as triethylamine, ensures the complete conversion of the 1,2-dibromo-1-ethoxyethane intermediate to the desired product. The reaction is typically monitored by techniques like gas chromatography (GC) to determine the endpoint of the reaction and to ensure the desired purity of the product. cymitquimica.com The use of an inert atmosphere is maintained throughout the process to prevent the degradation of the reagents and products. chemicalbook.com

Yield Enhancement and Purification Techniques

Purification of the final product is crucial to obtain this compound of high purity. The primary method of purification is distillation. sigmaaldrich.com Given that the product is a liquid with a boiling point in the range of 139-142 °C, fractional distillation can be employed to separate the cis isomer from the minor trans isomer and any other impurities. The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 151.00 g/mol |

| Density | 1.42 g/mL at 20 °C |

| Boiling Point | 139-142 °C |

| Refractive Index | n20/D 1.474 |

| Data sourced from multiple references. sigmaaldrich.comguidechem.com |

Emerging Synthetic Approaches

While the bromination-dehydrobromination of ethyl vinyl ether remains a primary method, ongoing research in organic synthesis has led to the development of new and potentially more efficient or versatile methods for the synthesis of vinyl bromides, which could be applied to the synthesis of this compound.

One emerging area is the use of metal-catalyzed reactions. For instance, copper(I)-catalyzed coupling of vinyl bromides with thiols or diphenyl diselenide in ionic liquids has been shown to be a mild and highly stereoselective method for the synthesis of (Z)-vinyl chalcogenides, proceeding with retention of stereochemistry. organic-chemistry.org This suggests the potential for developing copper-catalyzed methods for the synthesis of vinyl bromides themselves.

Another novel approach involves photoinduced nickel catalysis. A stereodivergent synthesis of both Z- and E-alkenes has been reported through the photoinduced, Ni-catalyzed enantioselective C(sp3)–H alkenylation of simple alkylarenes with vinyl bromides. bohrium.com While this method focuses on the reaction of vinyl bromides, the principles could inspire new synthetic routes to these compounds.

Furthermore, ruthenium-catalyzed halotropic cycloisomerization of 1,6-haloenynes has been developed for the stereoselective synthesis of exocyclic tetrasubstituted vinyl halides. nih.gov This method demonstrates the power of transition metal catalysis in controlling the stereochemistry of vinyl halides. These emerging methodologies, while not yet standard for the synthesis of this compound, represent the forefront of research in the field and may offer future improvements in terms of efficiency, stereoselectivity, and substrate scope.

Reactivity and Reaction Mechanisms of Cis 1 Bromo 2 Ethoxyethylene

Nucleophilic Substitution Reactions

The presence of a bromine atom on the double bond makes cis-1-bromo-2-ethoxyethylene a substrate for nucleophilic substitution reactions, a common and versatile class of reactions in organic chemistry. pressbooks.pub

Vinylic Bromine Displacement

The carbon-bromine bond in this compound is susceptible to cleavage, allowing for the displacement of the vinylic bromine atom by various nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry. A key application involves its use in the preparation of organolithium reagents, which are potent nucleophiles for forming new carbon-carbon bonds. scbt.com For instance, treatment with a strong base like tert-butyllithium (B1211817) leads to a lithium-halogen exchange, generating cis-2-ethoxyvinyllithium. This organolithium species can subsequently react with a variety of electrophiles, such as aldehydes, to introduce the cis-2-ethoxyvinyl group.

Investigation of Stereochemical Retention or Inversion

The stereochemical outcome of nucleophilic substitution at a vinylic center is a critical aspect of its reaction mechanism. Unlike substitutions at saturated carbon centers, which often proceed with inversion of configuration via an SN2 mechanism, reactions at vinylic centers can exhibit more complex behavior. youtube.comlibretexts.org The stereochemistry of the double bond in this compound adds a layer of stereochemical consideration to its reactions.

The specific stereochemistry of nucleophilic substitution on this compound itself is not extensively detailed in the provided search results. However, general principles of nucleophilic substitution reactions suggest that the stereochemical outcome—whether it results in retention or inversion of the cis configuration—is highly dependent on the reaction conditions and the nature of the nucleophile. For SN2-type reactions, an inversion of configuration is typically expected. pearson.com

Addition Reactions to the Olefinic Moiety

The double bond in this compound is also a site of reactivity, capable of undergoing addition reactions. The electronic nature of the double bond is influenced by both the electron-withdrawing bromine atom and the electron-donating ethoxy group.

Electrophilic Addition Mechanisms

While the ethoxy group can donate electron density to the double bond, making it potentially susceptible to electrophilic attack, detailed mechanisms for electrophilic additions specifically to this compound are not extensively covered in the available literature.

Nucleophilic Addition Pathways

Organometallic Transformations

A significant area of reactivity for this compound involves its conversion into organometallic reagents. As mentioned, it is a key precursor for the generation of cis-2-ethoxyvinyllithium through lithium-halogen exchange. This transformation is a powerful tool in synthetic organic chemistry, as the resulting vinyllithium (B1195746) reagent is a strong nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions.

Generation of Vinyllithium Species (e.g., (Z)-2-Ethoxyvinyllithium)

A cornerstone of the synthetic utility of this compound is its ability to serve as a precursor to the corresponding vinyllithium reagent, (Z)-2-ethoxyvinyllithium. This transformation is typically achieved through a lithium-halogen exchange reaction. The process involves treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.

Detailed research has shown that this reaction proceeds efficiently. For instance, (Z)-1-Bromo-2-ethoxyethylene can be dissolved in a suitable ethereal solvent, like diethyl ether, and cooled to temperatures as low as -80 °C under an inert atmosphere (e.g., nitrogen). lookchem.com An equimolar or slight excess of an alkyllithium solution in a hydrocarbon solvent (e.g., hexane) is then added. The lithium-halogen exchange occurs to stereospecifically generate the (Z)-2-ethoxyvinyllithium reagent. lookchem.com This vinyllithium species has been noted for its remarkable stability at low temperatures, which allows for its effective use in subsequent synthetic steps. lookchem.com

Table 1: Conditions for the Generation of (Z)-2-Ethoxyvinyllithium

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | n-Butyllithium | Diethyl Ether | -80 °C | (Z)-2-Ethoxyvinyllithium |

Subsequent Reactions with Electrophiles

Once formed, the nucleophilic carbon of (Z)-2-ethoxyvinyllithium readily reacts with a variety of electrophiles, making it a valuable synthon for the introduction of a (Z)-2-ethoxyvinyl group. lookchem.com The nucleophilic addition to carbonyl compounds is a prominent example of its reactivity.

When an electrophile, such as an aldehyde or ketone, is added to the solution of pre-formed (Z)-2-ethoxyvinyllithium at low temperature, a carbon-carbon bond is formed. For example, the reaction with benzaldehyde (B42025) yields (Z)-3-ethoxy-1-phenyl-2-propen-1-ol after an aqueous workup to protonate the resulting alkoxide intermediate. lookchem.commasterorganicchemistry.com This reaction effectively transfers the ethoxyvinyl unit to the carbonyl carbon, creating a new functionalized alcohol. The general mechanism involves the nucleophilic attack of the vinyllithium on the electrophilic carbonyl carbon. masterorganicchemistry.com

Table 2: Representative Reaction of (Z)-2-Ethoxyvinyllithium with an Electrophile

| Nucleophile | Electrophile | Product (after aqueous workup) |

| (Z)-2-Ethoxyvinyllithium | Benzaldehyde | (Z)-3-Ethoxy-1-phenyl-2-propen-1-ol |

The versatility of this vinyllithium reagent extends to reactions with other electrophiles, including alkyl halides, although such reactions must be chosen carefully to avoid side reactions like elimination. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization (e.g., Suzuki, Sonogashira for related compounds)

The carbon-bromine bond in this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling of a vinyl or aryl halide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. masterorganicchemistry.com Vinyl bromides are effective substrates for this transformation. The reaction would involve the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper salt, and base), and subsequent reductive elimination to yield the coupled enyne product while regenerating the palladium(0) catalyst. lookchem.com

Suzuki Coupling: Similarly, the Suzuki-Miyaura coupling reaction can be employed to form a new carbon-carbon bond by reacting the vinyl bromide with an organoboron compound (e.g., a boronic acid or ester). This reaction is also catalyzed by a palladium complex in the presence of a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species, and reductive elimination to afford the functionalized alkene product with retention of the cis stereochemistry.

Cycloaddition Reactions

The electron-rich double bond of this compound, due to the presence of the ethoxy group, allows it to participate as a dienophile in cycloaddition reactions, particularly those with electron-deficient dienes.

Hetero Diels-Alder Reactions with α-Nitroso Alkenes for Oxazine (B8389632) Synthesis

The Hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. The reaction between an electron-rich alkene (dienophile), such as an enol ether like this compound, and an electron-deficient heterodiene is known as an inverse-electron-demand Hetero-Diels-Alder reaction.

α-Nitroso alkenes are highly reactive heterodienes that readily engage in [4+2] cycloadditions with suitable dienophiles. arkat-usa.org The reaction of an α-nitroso alkene with this compound is expected to proceed with high regioselectivity to form a six-membered heterocyclic ring, specifically a 1,2-oxazine derivative. In this process, the nitrosoalkene provides the four-atom (O-N=C-C) system, and the enol ether serves as the two-atom component. This provides a direct route to functionalized oxazine structures.

Stereocontrol in Cycloaddition Processes

A key feature of concerted [4+2] cycloaddition reactions like the Diels-Alder reaction is their stereospecificity. The stereochemistry of the dienophile is retained in the product. libretexts.org This principle is directly applicable to the reactions of this compound.

When this compound acts as a dienophile, the cis relationship between the bromo and ethoxy groups is maintained in the newly formed six-membered ring. The substituents that were cis on the alkene double bond will emerge as cis on the corresponding carbons of the cycloadduct. This stereochemical control is a predictable and highly valuable aspect of using this compound in cycloaddition strategies, allowing for the synthesis of specific stereoisomers of the heterocyclic products.

Radical Reactions

While ionic and pericyclic reactions are prominent, the structure of this compound also allows for potential participation in radical reactions. The carbon-bromine bond can undergo homolytic cleavage under radical conditions (e.g., photolysis or with a radical initiator), and the double bond can undergo radical addition.

Plausible radical reactions include:

Radical Reduction: The C-Br bond could be reduced to a C-H bond via a radical chain mechanism using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN).

Radical Addition: A radical species could add across the electron-rich double bond. The regioselectivity of such an addition would be influenced by the stability of the resulting radical intermediate.

However, specific, well-documented examples of radical reactions involving this compound are less common in the literature compared to its ionic and organometallic reactivity.

Rearrangement Processes

Rearrangement reactions are fundamental transformations in organic synthesis that involve the migration of an atom or group within a molecule. For vinyl ethers like this compound, several types of rearrangements could be envisioned, although specific studies on this compound are not prevalent.

One major class of rearrangements for related compounds is the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, such as the Claisen rearrangement. However, a classical Claisen rearrangement would require an allyl group attached to the ether oxygen, which is not present in this compound.

Acid-catalyzed rearrangements of vinyl ethers are also known. In the presence of a protic or Lewis acid, protonation of the double bond could lead to a carbocation intermediate. The stability and subsequent fate of this carbocation would be influenced by the electronic effects of the substituents. The ethoxy group would stabilize an adjacent carbocation through resonance, while the bromine atom would have a destabilizing inductive effect. Potential rearrangement pathways could involve hydride or alkyl shifts if a suitable substrate structure were present, though this is less likely for the parent molecule itself without further reaction.

It is important to note that while these rearrangement pathways are theoretically possible for molecules with similar functional groups, dedicated studies on the rearrangement processes of this compound are not extensively reported.

Mechanistic Elucidation Studies

The detailed study of reaction mechanisms provides crucial insights into the stepwise processes of chemical transformations. For this compound, mechanistic studies would aim to understand how the electronic and steric properties of the molecule influence its reaction pathways.

The identification and characterization of transient species, or reaction intermediates, are key to understanding a reaction mechanism. Depending on the reaction conditions, reactions involving this compound could proceed through various intermediates.

Carbocationic Intermediates: In electrophilic addition reactions, the attack of an electrophile on the electron-rich double bond could lead to the formation of a carbocation. The regioselectivity of this addition would be directed by the stabilizing effect of the ethoxy group.

Carbanionic Intermediates: In the presence of strong bases, deprotonation or metal-halogen exchange could generate carbanionic intermediates. For instance, treatment with an organolithium reagent can lead to a vinyllithium species.

Radical Intermediates: Reactions initiated by radical initiators or light could proceed through vinyl radical intermediates.

The investigation of these intermediates could be carried out using a combination of experimental techniques. Trapping experiments, where a reagent is added to intercept and form a stable product with the intermediate, can provide evidence for their existence. Spectroscopic methods, such as low-temperature NMR or EPR (for radical species), can also be employed to directly observe and characterize these transient species.

Table 1: Hypothetical Reaction Intermediates of this compound and Potential Investigation Methods

| Intermediate Type | Generating Reaction Condition | Potential Investigation Method |

| Vinyl Cation | Acid-catalyzed addition | Low-temperature NMR, Trapping with nucleophiles |

| Vinyl Anion/Vinyllithium | Strong base/Organolithium reagent | Trapping with electrophiles, NMR spectroscopy |

| Vinyl Radical | Radical initiator (e.g., AIBN), UV light | Electron Paramagnetic Resonance (EPR), Radical trapping |

This table presents hypothetical intermediates and common investigatory techniques, as specific studies on this compound are not widely documented.

For a hypothetical reaction of this compound with a reagent 'X', a kinetic study would involve systematically varying the concentrations of the reactants and monitoring the reaction rate.

For example, if the reaction were a simple bimolecular process, the rate law might be:

Rate = k[this compound][X]

This would indicate a first-order dependence on both reactants. The rate constant, k, could be determined at different temperatures to calculate the activation energy of the reaction, providing further insight into the energy profile of the reaction.

Table 2: Illustrative Rate Law Data for a Hypothetical Reaction

| Experiment | Initial [this compound] (M) | Initial [X] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-3 |

| 2 | 0.2 | 0.1 | 2.0 x 10-3 |

| 3 | 0.1 | 0.2 | 2.0 x 10-3 |

Many reactions of this compound have the potential to form more than one product, leading to questions of regioselectivity (where on the molecule the reaction occurs) and stereoselectivity (the stereochemical outcome of the reaction).

Regioselectivity: In electrophilic additions, the regioselectivity is expected to be governed by the electronic effects of the substituents. The ethoxy group, being an electron-donating group, will stabilize a positive charge on the adjacent carbon atom through resonance. Therefore, an electrophile would be expected to add to the carbon atom bearing the bromine, leading to a carbocation intermediate stabilized by the ethoxy group. A subsequent attack by a nucleophile would occur at this stabilized carbocation center.

Stereoselectivity: The cis configuration of the starting material can have a profound impact on the stereochemical outcome of a reaction.

In concerted reactions , such as certain cycloadditions or sigmatropic rearrangements, the stereochemistry of the starting material often dictates the stereochemistry of the product in a predictable manner (stereospecificity).

In stepwise reactions that proceed through planar intermediates (like carbocations), the initial stereochemistry may be lost, leading to a mixture of stereoisomers. However, steric hindrance can still favor the formation of one stereoisomer over another.

In elimination reactions , the relative orientation of the leaving group (bromo) and the proton to be removed is crucial. For an E2 elimination, an anti-periplanar arrangement is generally preferred. The rigid nature of the double bond in the starting material will influence the conformational possibilities in any subsequent reactions.

The stereochemical outcome of reactions can be analyzed using techniques such as NMR spectroscopy (e.g., using coupling constants to determine dihedral angles) and X-ray crystallography of the products.

Table 3: Predicted Selectivity in Reactions of this compound

| Reaction Type | Predicted Regioselectivity | Predicted Stereoselectivity |

| Electrophilic Addition (e.g., H-X) | Electrophile adds to the C-Br carbon | Potential for syn or anti-addition depending on the mechanism; may lead to a mixture of diastereomers. |

| Radical Addition (e.g., HBr, ROOR) | Radical adds to the C-OEt carbon (anti-Markovnikov) | Can lead to a mixture of stereoisomers. |

| Metal-Halogen Exchange | Occurs at the C-Br bond | Retention of configuration is often observed with organolithium reagents at low temperatures. |

This table provides predictions based on general principles of organic reactivity, as specific experimental studies on the regio- and stereoselectivity of this compound are limited.

Stereochemical Aspects in the Chemistry of Cis 1 Bromo 2 Ethoxyethylene

Impact of Cis-Configuration on Reactivity and Selectivity

The cis-geometry of cis-1-bromo-2-ethoxyethylene is a crucial determinant of its reactivity and the selectivity observed in its chemical transformations. This specific arrangement of the bromo and ethoxy substituents across the double bond creates a distinct electronic and steric environment that governs how the molecule interacts with various reagents.

The compound is recognized for its role as a precursor to the ethoxyacetylide anion, a valuable C2-building block in organic synthesis. escholarship.org This transformation is typically achieved through an elimination reaction, where a strong base removes a proton and the bromide ion. The cis relationship between the hydrogen and the bromine atom facilitates a facile anti-elimination pathway, leading to the formation of the desired acetylide.

Furthermore, the cis-isomer is employed in various cycloaddition reactions. For instance, it participates in hetero-Diels-Alder reactions with α-nitroso alkenes to form 6-ethoxy-6H-1,2-oxazines. researchgate.netfu-berlin.de The stereochemistry of the starting alkene directly influences the stereochemistry of the resulting heterocyclic product, highlighting the stereospecific nature of this reaction.

In the context of organometallic chemistry, this compound is used to generate (Z)-2-ethoxyvinyllithium, a remarkably stable and synthetically useful organolithium reagent. acs.orgscbt.com This reagent, with its defined stereochemistry, can then be used in subsequent reactions with electrophiles to create new carbon-carbon bonds with a high degree of stereocontrol. The stability and utility of this reagent are directly linked to the cis-configuration of the parent molecule. acs.org

The reactivity of this compound is also harnessed in the synthesis of complex natural products. For example, it was a key component in the total synthesis of Bryostatin (B1237437) 16. nih.gov In this synthesis, the compound was used to introduce a specific fragment with the correct stereochemistry, which was crucial for the successful construction of the complex target molecule. nih.gov

Diastereoselective and Enantioselective Transformations Mediated by the Compound

This compound serves as a valuable reagent in diastereoselective and enantioselective transformations, enabling the synthesis of chiral molecules with a high degree of stereochemical control.

Diastereoselective Reactions:

The inherent cis-geometry of the molecule often dictates the diastereoselectivity of its reactions. A notable example is its use in the synthesis of 2,3-cis-2-ethynylaziridines. nih.gov The intramolecular amination of bromoallenes derived from this compound proceeds with high cis-selectivity, affording the desired aziridine (B145994) diastereomer in excellent ratios. nih.gov Computational studies have rationalized this high diastereoselectivity, indicating that the transition state leading to the cis-product is significantly lower in energy than the one leading to the trans-isomer. nih.gov

In another instance, the reaction of lithiated this compound with certain electrophiles can proceed with high diastereoselectivity. The pre-defined stereochemistry of the vinyl lithium reagent, derived from the cis-alkene, can influence the approach of the electrophile, leading to the preferential formation of one diastereomer over the other.

Enantioselective Transformations:

While this compound itself is not chiral, it can be used in conjunction with chiral catalysts or auxiliaries to achieve enantioselective transformations. For example, enantioselective bromolactonization of cis-1,2-disubstituted olefinic acids can be achieved using an amino-thiocarbamate catalyst. rsc.org Although this example does not directly involve this compound as the substrate, it demonstrates a strategy where a cis-alkene can be functionalized enantioselectively.

The ethoxyacetylide anion, generated from this compound, can participate in enantioselective additions to aldehydes and ketones when mediated by a chiral ligand or catalyst. This approach allows for the creation of chiral propargyl alcohols with high enantiomeric excess.

Stereochemical Control in Product Formation

The defined cis-stereochemistry of this compound is a powerful tool for exerting stereochemical control in the formation of new stereocenters in a variety of organic reactions. This control stems from the fact that many reactions involving this compound are stereospecific or highly stereoselective. masterorganicchemistry.cominflibnet.ac.in

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. inflibnet.ac.inquora.com For example, the addition of bromine to cis-2-butene (B86535) gives a different diastereomer than the addition to trans-2-butene. inflibnet.ac.inquora.com Similarly, reactions involving this compound often proceed in a way that the cis-geometry of the starting material is transferred to the product.

In cycloaddition reactions, such as the hetero-Diels-Alder reaction with α-nitroso alkenes, the cis-configuration of the dienophile directly translates into a specific relative stereochemistry in the resulting 1,2-oxazine ring. researchgate.netfu-berlin.de This allows for the predictable synthesis of a single diastereomer.

The generation of (Z)-2-ethoxyvinyllithium from this compound is a prime example of stereochemical retention. acs.org The cis-geometry of the double bond is maintained in the organolithium reagent. Subsequent reactions of this reagent with electrophiles then proceed with this stereochemistry intact, leading to the formation of products with a predictable Z-alkene geometry.

The following table summarizes the stereochemical outcomes in selected reactions involving this compound:

| Reaction | Reagent(s) | Product Type | Stereochemical Outcome |

| Hetero-Diels-Alder | α-Nitroso alkenes | 6-Ethoxy-6H-1,2-oxazines | High diastereoselectivity, cis-relationship maintained |

| Lithiation | t-BuLi | (Z)-2-Ethoxyvinyllithium | Retention of cis-stereochemistry |

| Intramolecular Amination (of derived bromoallenes) | NaH | 2,3-cis-2-Ethynylaziridines | High cis-diastereoselectivity |

Isomerization Pathways and Conditions for cis-trans Interconversion

While this compound is a configurationally stable molecule under standard conditions, interconversion to its trans-isomer can occur under specific conditions, typically involving radical or photochemical pathways. studylib.net

The carbon-carbon double bond in alkenes consists of a strong sigma (σ) bond and a weaker pi (π) bond. practically.com Rotation around the double bond is restricted because it would require breaking the π bond, a process that has a significant energy barrier.

Photochemical Isomerization:

One common method for inducing cis-trans isomerization is through photochemical irradiation. studylib.net Absorption of light of an appropriate wavelength can promote an electron from the π bonding orbital to the π* antibonding orbital. In this excited state, the π bond is effectively broken, and rotation around the central carbon-carbon single bond becomes possible. Subsequent relaxation back to the ground electronic state can lead to the formation of either the cis or trans isomer, often resulting in a photostationary state, which is a mixture of the two. studylib.net

Radical-Catalyzed Isomerization:

Isomerization can also be catalyzed by radicals. A radical species can add to the double bond, forming a carbon-centered radical intermediate. Rotation can then occur around the carbon-carbon single bond in this intermediate. Subsequent elimination of the radical catalyst regenerates the double bond, but with the potential for isomerization. For example, traces of bromine under UV light can catalyze the isomerization of alkenes.

Thermal Isomerization:

Direct thermal isomerization of simple alkenes requires very high temperatures due to the high energy barrier for breaking the π bond. For this compound, significant thermal isomerization is not expected under normal laboratory conditions.

It is important to note that in many synthetic applications utilizing this compound, the reaction conditions are chosen to avoid isomerization. For example, the generation of (Z)-2-ethoxyvinyllithium is typically carried out at low temperatures (-78 °C) to ensure the configurational stability of the organometallic reagent. nih.gov

The conditions that can lead to isomerization are summarized in the table below:

| Condition | Mechanism | Outcome |

| Photochemical Irradiation | π → π* excitation, rotation in excited state | Formation of a mixture of cis and trans isomers |

| Radical Catalysis (e.g., Br•) | Radical addition-elimination | Formation of a mixture of cis and trans isomers |

| High Temperature | Thermal energy overcomes rotational barrier | Generally requires harsh conditions |

Applications in Complex Organic Synthesis and Chemical Transformations

Precursor for Diverse Heterocyclic Compounds

Synthesis of 6H-1,2-Oxazines and Their Derivatives

A significant application of cis-1-bromo-2-ethoxyethylene is in the synthesis of 6H-1,2-oxazines. These heterocycles are prepared through a hetero-Diels-Alder reaction. chemicalbook.comrsc.org In this process, α-nitroso alkenes, which are highly reactive heterodienes, are generated in situ from α-halogen oximes. chemicalbook.comrsc.org These intermediates readily react with this compound, which acts as the dienophile.

The initial [4+2] cycloaddition yields a primary cycloadduct, a 3-bromo-4,5-dihydro-6-ethoxy-1,2-oxazine. chemicalbook.com In most cases, these primary adducts are not isolated but are directly treated with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to induce the elimination of hydrogen bromide (HBr). chemicalbook.comrsc.org This elimination step results in the formation of the desired 6-ethoxy-6H-1,2-oxazine ring system. chemicalbook.comrsc.org These resulting oxazines are considered valuable precursors for further synthetic transformations due to their potential in various addition reactions. chemicalbook.com

Routes to Substituted Pyridine (B92270) Derivatives

The synthetic utility of the 6H-1,2-oxazines derived from this compound extends to the formation of highly substituted pyridine derivatives. chemicalbook.comcymitquimica.com The 6H-1,2-oxazine ring can undergo a Lewis acid-promoted reaction with alkynes to furnish substituted pyridines. cymitquimica.com For instance, treatment of a 4-alkynyl-substituted 6H-1,2-oxazine with a Lewis acid like boron trifluoride-diethyl etherate can mediate a cycloaddition with an alkyne, leading to the formation of a trisubstituted pyridine derivative. chemicalbook.comcymitquimica.com This transformation demonstrates the potential of using this compound as a foundational component in a modular approach to constructing complex pyridine structures. chemicalbook.com

Role in Natural Product and Analogue Synthesis

The structural motifs accessible from this compound have been incorporated into the total synthesis of complex natural products.

Contribution to Bryostatin (B1237437) 1 and Analog Synthesis

This compound, also referred to as (Z)-1-bromo-2-ethoxyethene, has been instrumental in the total synthesis of Bryostatin 16. nih.gov Bryostatins are a family of complex macrolactones with significant biological activities, and Bryostatin 16 is a key intermediate that could potentially provide access to nearly all other members of the bryostatin family. nih.gov

In a reported synthesis, the vinyllithium (B1195746) reagent derived from this compound is a key component. The process involves treating (Z)-1-bromo-2-ethoxyethene with tert-butyllithium (B1211817) (t-BuLi) to generate the corresponding vinyl anion. This nucleophile is then reacted with an aldehyde intermediate in the presence of dimethylzinc (B1204448) (Me₂Zn). Subsequent treatment with sodium bisulfate (NaHSO₄) completes the formation of a crucial segment of the molecule, demonstrating the compound's role in building the carbon skeleton of this complex natural product. nih.gov The conciseness of this synthetic strategy allows for access to significant quantities of key bryostatin analogues for biological evaluation. nih.gov

Development of Novel Synthetic Reagents

One of the fundamental applications of this compound is its conversion into a potent nucleophilic reagent. It is frequently used to prepare lithium compounds that serve as versatile intermediates in carbon-carbon bond formation. researchgate.netnih.gov

Treatment of this compound with a strong organolithium base, such as butyllithium (B86547), results in a halogen-metal exchange. vaia.com This reaction selectively replaces the bromine atom with lithium, forming (Z)-2-ethoxyvinyllithium (2-lithio-1-ethoxyethylene). vaia.com This lithiated vinyl ether is a valuable C₂-synthon, acting as an equivalent of an acetaldehyde (B116499) enolate. It can be reacted with various electrophiles, such as ketones and aldehydes, to form α,β-unsaturated aldehydes after acidic workup. vaia.com This contrasts with the reaction of its trans-isomer, which upon treatment with butyllithium undergoes deprotonation instead of halogen-metal exchange. vaia.com

| Starting Material | Reagent | Product | Key Transformation |

|---|---|---|---|

| This compound | Butyllithium | (Z)-2-Ethoxyvinyllithium | Halogen-Metal Exchange |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations of Reactivity and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic reactivity and stability of cis-1-bromo-2-ethoxyethylene. Methods like Density Functional Theory (DFT) are particularly useful for this purpose, offering a good balance between computational cost and accuracy.

The stability of this compound is influenced by the interplay of electronic effects from the bromine atom and the ethoxy group. The ethoxy group, being an electron-donating group through resonance, increases the electron density of the C=C double bond. Conversely, the bromine atom is electron-withdrawing through its inductive effect but can also participate in resonance donation of a lone pair. Quantum mechanical calculations can quantify these competing effects.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting reactivity. tandfonline.com For a molecule like this compound, the HOMO is expected to be localized primarily on the C=C double bond, influenced by the oxygen of the ethoxy group, making this site nucleophilic and susceptible to attack by electrophiles. The LUMO is likely to be associated with the antibonding orbital of the carbon-bromine bond (σ* C-Br), indicating that this site is electrophilic and prone to nucleophilic attack, potentially leading to the cleavage of the C-Br bond. tandfonline.com

The relative stability of the cis and trans isomers of 1-bromo-2-ethoxyethylene can also be determined computationally by calculating their ground-state energies. The cis isomer, which is the focus of this article, may experience steric strain due to the proximity of the bromine atom and the ethoxy group, which could be quantified through these calculations.

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | Relates to the molecule's kinetic stability and electronic transitions. |

| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule. |

| Relative Energy | 0 kJ/mol | Reference energy for conformational analysis. |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and the activation energies that govern the reaction rate. wikipedia.org

For instance, in addition reactions to the double bond, computational models can help distinguish between different possible mechanisms. Theoretical studies on similar vinyl ethers have explored their reactions with various reagents, providing a framework for understanding the behavior of this compound. researchgate.netnih.gov

Transition state theory can be applied to calculate reaction rate constants from the computed properties of the transition state structure. wikipedia.org For a reaction such as the hydrolysis of the C-Br bond, molecular modeling could be used to simulate the approach of a nucleophile, the formation of a transition state, and the departure of the bromide ion. acs.orgacs.orgmuni.cz The calculated activation energy for this process would provide insight into the reaction's feasibility and kinetics.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction | Transition State | Activation Energy (ΔG‡) (kcal/mol) (Illustrative) | Reaction Type |

| Hydrolysis | [H₂O---C(Br)---OEt]‡ | 25 | Nucleophilic Substitution |

| Electrophilic Addition | [E⁺---C=C---]‡ | 15 | Addition |

Note: These values are for illustrative purposes and would be derived from detailed transition state calculations.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. guidechem.com For this compound, calculations would predict the chemical shifts of the vinylic protons and carbons, as well as those of the ethyl group.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes, such as the C=C stretching, C-Br stretching, and C-O stretching vibrations.

Mass Spectrometry: While not a direct prediction of the mass spectrum, computational methods can calculate the stability of various fragment ions, which can help in interpreting the fragmentation patterns observed in mass spectrometry.

Conformational analysis of the ethoxy group in this compound can also be performed. By rotating the C-O and C-C single bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformations of the molecule. Theoretical studies on similar vinyl ethers have shown that the orientation of the alkoxy group relative to the double bond can have a significant impact on the molecule's properties. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (Illustrative) | Experimental Value (if available) |

| ¹³C NMR (C=Br) | 105 ppm | ~103 ppm |

| ¹³C NMR (C-OEt) | 145 ppm | ~148 ppm |

| ¹H NMR (H-C=) | 6.5 ppm | ~6.4 ppm |

| IR (C=C stretch) | 1640 cm⁻¹ | ~1645 cm⁻¹ |

Note: Predicted values are illustrative and depend on the level of theory and basis set used.

Correlation between Electronic Structure and Reactivity

A key strength of computational chemistry is its ability to establish clear correlations between the electronic structure of a molecule and its chemical reactivity. For this compound, the distribution of electron density, the nature of its frontier molecular orbitals, and various calculated reactivity descriptors all contribute to a comprehensive understanding of its behavior.

The presence of both an electron-donating ethoxy group and an electronegative bromine atom on the double bond creates a polarized electronic system. The ethoxy group enhances the nucleophilicity of the double bond, particularly at the carbon atom not bonded to the bromine, making it a likely site for electrophilic attack. Conversely, the C-Br bond is polarized towards the bromine atom, making the carbon atom electrophilic and a target for nucleophiles. taylorandfrancis.com

Reactivity indices derived from DFT, such as the Fukui functions, can be used to predict the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attack. The local electrophilicity and nucleophilicity indices can further refine these predictions, offering a quantitative measure of the reactivity at each atomic site. shd-pub.org.rs

By analyzing the electronic structure, it is possible to rationalize the outcomes of various reactions. For example, in a cross-coupling reaction, the reactivity of the C-Br bond would be a key factor, which is directly related to the bond's strength and the stability of the intermediates formed during the catalytic cycle. frontiersin.org Computational studies on vinyl halides have provided insights into these types of reactions, which can be extended to this compound. grantome.comuni-regensburg.de

Future Research Directions and Emerging Areas

Green Chemistry Approaches for Synthesis and Reactions

The principles of green chemistry are increasingly guiding synthetic strategies, and the production and use of cis-1-Bromo-2-ethoxyethylene are ripe for innovation in this domain. Future research will likely focus on developing more environmentally benign methods for its synthesis and subsequent reactions.

Current industrial production of some vinyl ethers relies on the Reppe vinylation, which can require high pressures and caustic bases. rsc.org A greener alternative that could be explored for this compound synthesis involves the use of superbasic catalytic conditions, such as KOH/DMSO, with safer acetylene (B1199291) sources like calcium carbide. rsc.org Another sustainable approach could be the elimination of methanol (B129727) from a biomass-derived precursor like ethylene (B1197577) glycol dimethyl ether, a method that has been demonstrated for the synthesis of vinyl methyl ether using solid base catalysts. rsc.org

In its reactions, future green approaches could involve the use of vinyl esters and vinyl sulfonates as greener alternatives to vinyl bromide in some cross-coupling reactions, reducing the reliance on halogenated compounds. mdpi.com Furthermore, visible-light photocatalysis using heterogeneous organic semiconductors, such as mesoporous graphitic carbon nitride (mpg-CN), presents a sustainable and efficient method for reactions involving vinyl compounds, a methodology that could be adapted for transformations of this compound. beilstein-journals.org

Table 1: Potential Green Chemistry Approaches for this compound

| Area | Conventional Method | Potential Green Alternative | Key Advantages |

|---|---|---|---|

| Synthesis | Traditional halogenation and elimination | Catalytic Vinylation with solid base catalysts or superbasic conditions | Use of safer reagents, milder conditions, potential for biomass-derived feedstocks rsc.orgrsc.org |

| Reactions | Standard cross-coupling with organometallics | Photocatalytic reactions, use of greener solvents (e.g., cyclopentyl methyl ether) | Reduced energy consumption, use of renewable light energy, less toxic solvents beilstein-journals.orgbeilstein-journals.org |

Chemoenzymatic Applications

The integration of biological catalysts with chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for creating complex molecules with high selectivity. For this compound, this represents a largely unexplored but highly promising research avenue.

One potential application lies in the enzymatic halogenation to produce the compound itself or its derivatives. Haloperoxidase enzymes, particularly vanadium bromoperoxidase found in marine organisms, are known to catalyze the oxidation of bromide ions to generate electrophilic bromine species that can react with organic substrates. wikipedia.orgwikipedia.orgscientificupdate.com Research into harnessing these enzymes for the specific synthesis of this compound from a suitable precursor could lead to a highly selective and environmentally friendly production method. researchgate.netrsc.org

Conversely, the vinyl ether or vinyl bromide moiety of this compound could serve as a substrate in enzyme-catalyzed reactions. For instance, lipases have been successfully used to catalyze reactions with vinyl esters, which are structurally related to vinyl ethers. rsc.orgresearchgate.netunimi.it One could envision a lipase-catalyzed transesterification or other modification involving the ethoxy group. Furthermore, enzymes could be used in tandem with metal-catalyzed reactions, such as a Suzuki cross-coupling of the vinyl bromide part, to create chiral molecules in one-pot procedures. mdpi.com

Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature control, and improved scalability. Given that a primary application of this compound is the preparation of lithium compounds, flow chemistry is particularly relevant. scbt.com

The generation of highly reactive organolithium reagents, such as the vinyllithium (B1195746) derived from this compound, is often challenging in batch processing due to safety concerns and the need for cryogenic temperatures. acs.orgucc.ie Flow chemistry provides a safer and more efficient platform for such transformations, allowing for precise control over reaction times and temperatures, which can suppress side reactions and handle unstable intermediates. acs.orgucc.iersc.orguniba.it The development of a continuous flow process for the lithium-halogen exchange of this compound and its subsequent reaction with various electrophiles is a significant area for future research. beilstein-journals.org

Moreover, other reactions involving vinyl ethers, such as the Pauson-Khand reaction, have been successfully implemented in flow systems, demonstrating the potential to use this compound in continuous multi-step syntheses to create complex heterocyclic structures like cyclopentabenzofuranones. rsc.orgrsc.orgresearchgate.net

Table 2: Advantages of Flow Chemistry for Reactions of this compound

| Reaction Type | Challenges in Batch Processing | Advantages of Flow Chemistry |

|---|---|---|

| Organolithium Formation | Exothermic, requires cryogenic temperatures, safety risks with pyrophoric reagents. ucc.ie | Superior heat transfer, precise temperature control, enhanced safety, ability to handle unstable intermediates. acs.orgrsc.org |

| Cross-Coupling Reactions | Long reaction times, potential for side reactions. | Improved reaction rates and yields, potential for integration into multi-step sequences. |

| Pauson-Khand Reaction | Requires high pressure of toxic CO gas, potential for substrate decomposition at high temperatures. rsc.orgrsc.org | Safer handling of toxic gases, shorter reaction times, minimized decomposition. rsc.orgrsc.org |

New Catalytic Systems for Transformations Involving the Compound

The development of novel and more efficient catalytic systems is a constant driving force in organic synthesis. For this compound, future research will undoubtedly focus on new catalysts for transforming both the vinyl bromide and vinyl ether functionalities.

For the vinyl bromide moiety, significant advances are being made in palladium- and nickel-catalyzed cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org Future work could explore the use of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to improve the efficiency and scope of Suzuki, Sonogashira, and Heck couplings with this compound. rsc.org Nickel-catalyzed reductive cross-coupling reactions, which can couple two different electrophiles, are an emerging area and could enable novel transformations of this compound with other alkyl or vinyl halides. acs.orgchinesechemsoc.orgresearchgate.net Additionally, photoredox catalysis, possibly in combination with transition metals, offers a milder and more sustainable approach to activating the carbon-bromine bond. nih.gov

The vinyl ether group can also be the target of new catalytic transformations. For example, palladium-catalyzed dimerization of vinyl ethers has been developed, and iridium catalysts are effective for transvinylation reactions. mdpi.com These methods could be applied to this compound to create new dimeric structures or to exchange the ethoxy group for other functionalities.

Exploration in Materials Science and Advanced Functional Molecules

The bifunctional nature of this compound makes it an intriguing building block for the synthesis of advanced functional materials and complex molecules.

In polymer science, vinyl ethers are valuable monomers for cationic polymerization, and the development of living cationic polymerization techniques has enabled the synthesis of well-defined polymers with controlled architectures. acs.orgresearchgate.netscispace.comnih.gov The presence of the bromo-substituent in this compound could be leveraged to create functional polymers. For instance, it could be polymerized through the vinyl ether group, leaving the vinyl bromide moiety available for post-polymerization modification via cross-coupling reactions. This would allow for the synthesis of a wide range of functional poly(vinyl ether)s. researchgate.net

Furthermore, halogenated vinyl monomers are being explored for the creation of smart materials through halogen bonding interactions. rsc.orgrsc.orgntu.edu.sg The iodine-containing analogues have been used to direct polymer synthesis and structure formation. The bromo-substituent in this compound could similarly be used to guide the self-assembly of polymers and create novel materials with responsive properties. There is also potential for this compound to be used in the synthesis of conducting polymers, a field where various polymerization techniques are employed to create materials with unique electronic properties. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Vinyl methyl ether |

| Ethylene glycol dimethyl ether |

| Calcium carbide |

| Cyclopentyl methyl ether |

| Vanadium bromoperoxidase |

| This compound-derived vinyllithium |

| Cyclopentabenzofuranones |

| Poly(vinyl ether)s |

| Bromoacetic acid |

| Bromomethane |

| Bromotrifluoromethane |

| 4-bromo-6H-1,2-oxazines |

| 4-phenyl-6H-1,2-oxazines |

Q & A

Q. What computational tools are best suited to predict the reactivity of this compound in novel reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.